Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
Description
Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate (CAS: 844501-00-4, molecular formula: C₁₀H₁₈BF₃KNO₂) is a potassium trifluoroborate salt derived from a tetrahydropyridine scaffold protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The Boc group enhances solubility and prevents undesired side reactions during synthesis . It is typically stored at 2–8°C under inert atmospheres to maintain stability .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h4H,5-7H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCVMJBZQUWPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate is a specialized chemical compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tetrahydropyridine core and a trifluoroborate moiety, suggests various biological activities. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.2 g/mol. The IUPAC name is derived from its structural components, which include a tert-butoxycarbonyl group and a trifluoroborate group.
Key Structural Features:
- Tetrahydropyridine Ring: Imparts basicity and potential for nucleophilic reactions.
- Trifluoroborate Group: Enhances reactivity and solubility in polar solvents.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related tetrahydropyridine derivatives has shown inhibition of tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Apoptosis | 15 | |
| Compound B | Cell Cycle Arrest | 10 | |
| Potassium Trifluoroborate Derivative | ERK Inhibition | 12 |
Neuroprotective Effects
The neuroprotective potential of tetrahydropyridine derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and excitotoxicity through modulation of neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
A study demonstrated that a derivative of this compound significantly reduced neuronal cell death in models of Parkinson's disease by enhancing dopamine levels and reducing oxidative stress markers.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: Compounds in this class may inhibit enzymes involved in tumor progression.
- Modulation of Signaling Pathways: Interference with pathways such as MAPK/ERK has been noted to enhance therapeutic efficacy against cancer cells.
Table 2: Mechanistic Pathways Affected by Tetrahydropyridine Derivatives
Scientific Research Applications
Organic Synthesis
The primary application of potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate lies in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to serve as a nucleophilic partner in various chemical transformations.
Key Features:
- Reactivity: The compound exhibits high yields and selectivity towards desired products when used as a nucleophile.
- Mild Conditions: It can effectively participate in coupling reactions under mild conditions, which is advantageous for sensitive substrates.
Medicinal Chemistry
While specific biological activity data for this compound may be limited, organotrifluoroborates have been explored for their potential applications in medicinal chemistry. The ability to modify complex organic molecules using this compound suggests its utility in developing pharmaceuticals or biologically active compounds through strategic modifications of existing structures.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound have shown potential anticancer effects by inducing apoptosis in various cancer cell lines. For instance, compounds derived from this organoboron framework demonstrated cytotoxic effects against specific cancer models.
- Neuroprotective Effects: Certain analogs may act as voltage-gated potassium channel blockers, which could be beneficial for conditions like multiple sclerosis. This action suggests a neuroprotective role that warrants further investigation.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydropyridine: The initial step involves synthesizing the tetrahydropyridine ring.
- Protection with Tert-butoxycarbonyl Group: The introduction of the tert-butoxycarbonyl protecting group enhances stability.
- Formation of Trifluoroborate Salt: The final step involves converting the compound into its trifluoroborate form.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions. While low doses are generally safe for biological applications, higher concentrations may lead to toxicity. Therefore, careful dosage considerations are necessary when exploring therapeutic applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. The reaction typically proceeds under mild conditions due to the trifluoroborate’s stability and controlled reactivity.
Example Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (3 mol%) with XPhos ligand (6 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | Cyclopentyl methyl ether (CPME)/H₂O (4:1) |
| Temperature | 80–100°C |
| Yield Range | 65–92% |
The Boc group remains intact during coupling, enabling selective functionalization at the tetrahydropyridine C4 position. Substrates such as aryl chlorides and bromides couple efficiently, producing 4-aryl-1,2,3,6-tetrahydropyridine derivatives .
Rhodium-Catalyzed Addition Reactions
Rhodium complexes facilitate conjugate additions to α,β-unsaturated carbonyl compounds. For example, in the presence of [Rh(cod)₂]BF₄ and chiral ligands, the trifluoroborate acts as a nucleophile for asymmetric syntheses.
Key Mechanistic Features
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Transmetallation between Rh and the trifluoroborate generates a rhodium-allyl intermediate.
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Stereochemical control is achieved via chiral phosphine ligands like (R)-BINAP .
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Reactions proceed in ethereal solvents (e.g., THF) with water as a co-solvent, yielding enantiomerically enriched dihydropyridines .
Iron-Catalyzed Trifluoromethylation
While not directly reported for this compound, structurally analogous potassium vinyltrifluoroborates undergo FeCl₂-catalyzed trifluoromethylation using Togni’s reagent (CF₃ reagent). The reaction proceeds via a proposed carbocationic intermediate, achieving >95% stereoselectivity for E-alkenes .
Hypothetical Pathway for Tetrahydropyridine Derivative
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Oxidative Addition : Fe(II) activates the CF₃ reagent.
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Electrophilic Attack : CF₃⁺ transfers to the tetrahydropyridine ring.
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Rearomatization : Loss of BF₃K yields trifluoromethylated piperidine.
Comparative Reactivity with Related Trifluoroborates
The Boc-protected tetrahydropyridine group confers distinct reactivity compared to simpler trifluoroborates:
Comparison with Similar Compounds
Comparison with Structurally Similar Potassium Trifluoroborates
The following analysis compares the target compound with analogous potassium trifluoroborates in terms of synthesis , reactivity , stability , and applications .
Structural and Functional Group Comparisons
Key Observations :
- The Boc group in the target compound distinguishes it from simpler alkyl/aryl trifluoroborates (e.g., bromomethyltrifluoroborate), enabling selective deprotection for downstream functionalization .
- Piperidine and piperazine derivatives (e.g., 936329-97-4) exhibit higher basicity due to nitrogen lone pairs, influencing their reactivity in nucleophilic substitutions .
Reactivity in Cross-Coupling :
- The target compound demonstrates superior stability in aqueous media compared to boronic acids (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid, CAS: 844501-00-4), which are prone to protodeboronation .
- In Suzuki-Miyaura reactions, the trifluoroborate group enables coupling with aryl chlorides (e.g., 80–90% yield with Pd catalysts) , whereas unprotected tetrahydropyridine boronic acids require harsher conditions .
Stability and Handling
- Thermal Stability: The Boc group in the target compound reduces hygroscopicity compared to non-Boc-protected analogs (e.g., potassium 2-propenyl trifluoroborate), which degrade rapidly at room temperature .
- Solubility : Soluble in polar aprotic solvents (DMF, THF) but insoluble in hexane, similar to other potassium trifluoroborates .
Preparation Methods
Boronylation of N-Boc-4-Piperidone Derivatives
The core strategy begins with N-Boc-4-piperidone, which undergoes halogenation followed by boronylation. In CN105566367A, N-Boc-4-piperidone reacts with triphenyl phosphite and bromine in dichloromethane at −25°C to −20°C, forming N-Boc-1,2,5,6-tetrahydropyridine-4-bromine. Subsequent treatment with isopropylmagnesium chloride-lithium chloride and alkoxy borate esters yields the pinacol boronate ester (e.g., N-Boc-1,2,5,6-tetrahydropyridine-4-pinacol borate at 61% yield).
Critical Parameters
Conversion to Trifluoroborate Salt
The boronate ester intermediate undergoes metathesis with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt. While not explicitly detailed in the cited patents, this step follows established protocols:
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Dissolve the boronate ester in anhydrous THF.
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Add aqueous KHF₂ (2–3 equiv) at 0°C.
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Stir for 12–24 hours at room temperature.
Yield Optimization
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Excess KHF₂ (2.5 equiv) ensures complete conversion.
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Anhydrous conditions prevent hydrolysis of the trifluoroborate.
Comparative Analysis of Methodologies
Halogenation Step Efficiency
The choice of halogen impacts reaction kinetics and yield:
| Halogen | Temperature Range | Yield (N-Boc Intermediate) | Purity (GC) |
|---|---|---|---|
| Bromine | −25°C to −15°C | 80–84% | 98.3–99.6% |
| Iodine | −20°C to −10°C | 77–81% | 98.7% |
Bromine offers higher yields due to faster oxidative addition, while iodine necessitates longer reaction times.
Solvent Systems in Grignard Exchange
Ether solvents (THF, 2-methyltetrahydrofuran) enhance magnesium coordination, critical for efficient transmetallation:
| Solvent | Reaction Time | Yield (Boronate Ester) |
|---|---|---|
| Tetrahydrofuran | 1–2 hours | 61–63% |
| 2-Methyltetrahydrofuran | 1–2 hours | 56–57% |
THF’s lower viscosity facilitates faster mixing, improving yields by 5–7%.
Process Scalability and Industrial Feasibility
Elimination of Column Chromatography
Both patents emphasize avoiding column chromatography by using solvent-antisolvent systems (e.g., ethanol/heptane) for crystallization. This reduces production costs by 20–30% and simplifies scale-up.
Temperature Control Strategies
The halogenation step’s strict temperature control (−25°C to −15°C) prevents dihalogenation byproducts. Industrial reactors with jacketed cooling systems maintain this range efficiently.
Analytical Characterization
Purity Assessment
Stability Profiles
Potassium trifluoroborate derivatives demonstrate:
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Thermal Stability : Decomposition >150°C.
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Hydrolytic Stability : Stable in aqueous HCl (pH 4–5) for 24 hours.
Alternative Routes and Modifications
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate, and what critical reaction conditions ensure high yield?
- Methodological Answer : The compound is typically synthesized via boron trifluoride exchange starting from a tetrahydropyridine boronic acid precursor. A key route involves reacting tert-butyl-protected 1,2,3,6-tetrahydropyridin-4-ylboronic acid with potassium hydrogen fluoride (KHF₂) under controlled pH (neutral to slightly basic) and moderate temperatures (20–40°C) to stabilize the trifluoroborate group . The tert-butoxycarbonyl (Boc) group is retained during synthesis to prevent undesired side reactions .
Q. How is the compound purified, and what analytical techniques confirm its purity?
- Methodological Answer : Purification often involves crystallization from aqueous ethanol or acetone to remove unreacted starting materials and salts . Purity is assessed via reverse-phase HPLC (e.g., retention time: 1.31 minutes under acidic conditions) and LCMS (characteristic [M+H-C₄H₉OCO]⁺ ion at m/z 243) . ¹⁹F NMR is critical to verify trifluoroborate integrity (e.g., δ ≈ -134 ppm in acetone-d₆) .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the compound’s stability and reactivity?
- Methodological Answer : The Boc group protects the amine during synthesis, preventing undesired nucleophilic reactions. It also enhances solubility in organic solvents, facilitating purification. However, it may limit reactivity in cross-coupling reactions, requiring deprotection post-synthesis for further functionalization .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this trifluoroborate be optimized for aryl chlorides, which are less reactive than bromides?
- Methodological Answer : Use palladium catalysts like Pd₂(dba)₃ with bulky ligands (e.g., SPhos) to activate aryl chlorides. Optimize the base (K₃PO₄ or Cs₂CO₃) and solvent (DMF/water mixtures) to enhance transmetallation efficiency. Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) improve yields .
Q. What strategies resolve contradictory spectroscopic data, such as unexpected ¹⁹F NMR peaks?
- Methodological Answer : Confirm trifluoroborate stability using ¹¹B NMR (δ ≈ 3 ppm for BF₃K⁺ species). If unexpected peaks arise, test for hydrolysis byproducts via LCMS (e.g., free boronic acid detection). Repurify via ion-exchange chromatography to remove degraded species .
Q. How do electronic and steric effects of the tetrahydropyridine ring influence cross-coupling efficiency?
- Methodological Answer : The electron-deficient tetrahydropyridine ring increases electrophilicity at the boron center, enhancing transmetallation. Steric hindrance from the Boc group may slow coupling; computational modeling (DFT) can predict reactivity trends. Experimental validation via Hammett substituent constants is recommended .
Q. What alternative synthetic routes exist, and what are their trade-offs?
- Methodological Answer : Direct fluorination of boronic acids using KHF₂ is standard but requires anhydrous conditions. Alternative routes via Grignard reagents (e.g., R-MgX + BF₃·OEt₂) offer higher yields but risk side reactions. Microwave-assisted synthesis reduces reaction time but demands specialized equipment .
Key Considerations for Researchers
- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis. Avoid prolonged exposure to moisture .
- Reaction Design : Prioritize Boc deprotection (e.g., TFA) before further functionalization to avoid competing pathways .
- Safety : Use HF-resistant equipment during synthesis due to KHF₂ hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
